molecular formula C19H18N8O3 B2512746 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1798545-21-7

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2512746
CAS No.: 1798545-21-7
M. Wt: 406.406
InChI Key: ONHZMFGSCBBIHK-UHFFFAOYSA-N
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Description

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N8O3 and its molecular weight is 406.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to "3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" have been synthesized and analyzed for their molecular and crystalline structures. For example, Sallam et al. (2021) detailed the synthesis and structure analysis of a pyridazine analog, highlighting the significance of heterocyclic compounds in medicinal chemistry and the methods used to elucidate their structures through spectroscopic techniques and X-ray diffraction. The study also explored density functional theory calculations to understand the electronic properties and intermolecular interactions of the compound (Sallam et al., 2021).

Applications in Scientific Research

The research on compounds structurally related to the one mentioned includes studies on their potential biological activities. While direct applications in drug development are excluded from this summary, the synthesis and evaluation of these compounds for various scientific purposes, such as their role as intermediates in chemical synthesis or potential biological activities, are of interest. For instance, Hannachi et al. (2004) investigated the electrophilic amination of amino acids with N-Boc-oxaziridines, which could be relevant to the synthesis of piperazic acid derivatives and hydrazino acids, demonstrating the utility of similar compounds in the synthesis of complex organic molecules (Hannachi et al., 2004).

Furthermore, the study by Flefel et al. (2018) on the synthesis and molecular docking of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives illustrates the exploration of these compounds' interactions with biological targets, providing insights into their potential applications in scientific research beyond direct therapeutic uses (Flefel et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to target tubulin , a protein that is crucial for cell division and structure.

Mode of Action

The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one likely interacts with its target by binding to it, which can lead to changes in the target’s function. For instance, if tubulin is indeed the target, the compound could inhibit tubulin polymerization , disrupting the formation of microtubules and thus interfering with cell division.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell division and apoptosis, given the potential target of tubulin . By inhibiting tubulin polymerization, the compound could disrupt the mitotic spindle, leading to cell cycle arrest and potentially triggering programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of cell division and induction of apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells.

Properties

IUPAC Name

3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O3/c28-18(11-26-14-3-1-2-4-15(14)30-19(26)29)25-9-7-24(8-10-25)16-5-6-17(23-22-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZMFGSCBBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.